molecular formula C11H9FN2O2 B13994378 4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13994378
M. Wt: 220.20 g/mol
InChI Key: RHUMHFSRZUEICM-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic acid to yield the pyrazole ring. The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro or amino groups can be introduced using reagents like nitric acid or aniline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration reactions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted fluorophenyl-pyrazole derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)-4-formyl-1H-pyrazole-1-yl]benzoic acid
  • 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the fluorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

4-(3-fluorophenyl)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-14-6-9(10(13-14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16)

InChI Key

RHUMHFSRZUEICM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

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